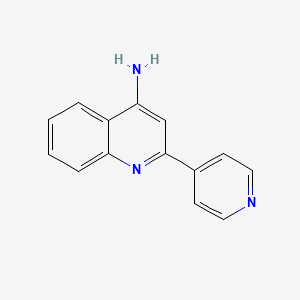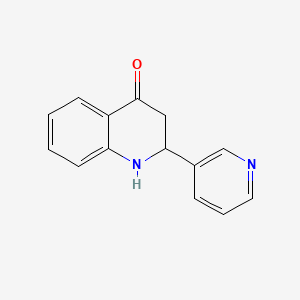![molecular formula C10H10BrN B11886575 5-Bromospiro[1,3-dihydroindole-2,1'-cyclopropane]](/img/structure/B11886575.png)
5-Bromospiro[1,3-dihydroindole-2,1'-cyclopropane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromospiro[1,3-dihydroindole-2,1’-cyclopropane] is a synthetic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromospiro[1,3-dihydroindole-2,1’-cyclopropane] typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of diazocyclopropane with vinyl bromide, which occurs as a regioselective 1,3-dipolar cycloaddition to give the desired spiro compound . This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for 5-Bromospiro[1,3-dihydroindole-2,1’-cyclopropane] are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
5-Bromospiro[1,3-dihydroindole-2,1’-cyclopropane] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Cycloaddition Reactions: The spirocyclic structure allows for cycloaddition reactions, forming more complex ring systems.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom and the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted spiroindole derivatives, which can have different functional groups attached to the indole or cyclopropane rings, depending on the reagents used.
科学的研究の応用
5-Bromospiro[1,3-dihydroindole-2,1’-cyclopropane] has several applications in scientific research:
作用機序
The mechanism of action of 5-Bromospiro[1,3-dihydroindole-2,1’-cyclopropane] involves its interaction with specific molecular targets and pathways. The bromine atom and the spirocyclic structure contribute to its reactivity and ability to form stable complexes with biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, resulting in its observed biological effects .
類似化合物との比較
Similar Compounds
5-Bromospiro[1-pyrazoline-3,1’-cyclopropane]: Similar in structure but with a pyrazoline ring instead of an indole ring.
5-Bromobrassinin: Another brominated indole derivative with different biological activities.
Uniqueness
5-Bromospiro[1,3-dihydroindole-2,1’-cyclopropane] is unique due to its specific spirocyclic structure and the presence of a bromine atom at the 5-position. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C10H10BrN |
|---|---|
分子量 |
224.10 g/mol |
IUPAC名 |
5-bromospiro[1,3-dihydroindole-2,1'-cyclopropane] |
InChI |
InChI=1S/C10H10BrN/c11-8-1-2-9-7(5-8)6-10(12-9)3-4-10/h1-2,5,12H,3-4,6H2 |
InChIキー |
VDTKBGQRIDZJIX-UHFFFAOYSA-N |
正規SMILES |
C1CC12CC3=C(N2)C=CC(=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-4-azaspiro[4.5]decane, 2-phenyl-](/img/structure/B11886493.png)










![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one](/img/structure/B11886564.png)


